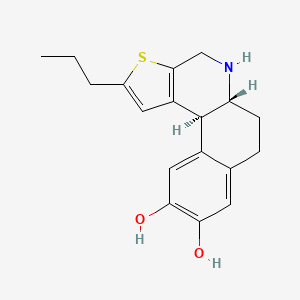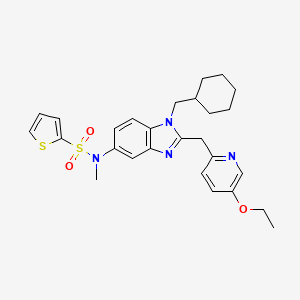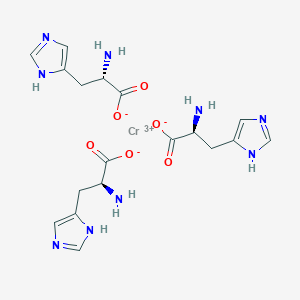
Chromium histidinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium histidinate is a coordination complex formed between trivalent chromium and the amino acid histidine. Trivalent chromium is an essential trace element that plays a crucial role in insulin action and glucose metabolism. This compound is often used as a dietary supplement due to its potential benefits in improving glucose tolerance and lipid profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium histidinate can be synthesized by reacting chromium chloride with histidine in an aqueous solution. The reaction typically involves mixing an aqueous solution of chromium chloride with an aqueous solution of histidine at a controlled pH. The mixture is then stirred and heated to facilitate the formation of the this compound complex. The resulting complex is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade chromium chloride and histidine, with careful control of reaction conditions to ensure high yield and purity. The final product is typically dried and packaged for use as a dietary supplement .
Chemical Reactions Analysis
Types of Reactions
Chromium histidinate undergoes various chemical reactions, including:
Oxidation: Chromium in the complex can undergo oxidation, although trivalent chromium is relatively stable compared to hexavalent chromium.
Reduction: The complex can be reduced under specific conditions, although this is less common.
Substitution: Ligands in the complex can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium oxide, while substitution reactions may result in the formation of new chromium complexes with different ligands .
Scientific Research Applications
Chromium histidinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of chromium complexes.
Biology: Investigated for its role in modulating gene expression and protecting cells from oxidative stress.
Industry: Used as a dietary supplement to improve overall health and well-being.
Mechanism of Action
The mechanism of action of chromium histidinate involves its interaction with molecular targets such as insulin receptors and enzymes involved in glucose metabolism. This compound enhances the activity of insulin receptors, leading to improved glucose uptake and utilization by cells. Additionally, it modulates the expression of genes involved in antioxidant defense, providing protection against oxidative stress .
Comparison with Similar Compounds
Chromium histidinate can be compared with other chromium complexes such as chromium picolinate and chromium nicotinate. While all these compounds contain trivalent chromium, they differ in their ligand structures and biological activities. This compound is unique in its ability to modulate gene expression and provide antioxidant protection, making it a valuable compound for research and therapeutic applications .
List of Similar Compounds
- Chromium picolinate
- Chromium nicotinate
- Chromium chloride
- Chromium acetate
Properties
CAS No. |
18984-90-2 |
|---|---|
Molecular Formula |
C18H24CrN9O6 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;chromium(3+) |
InChI |
InChI=1S/3C6H9N3O2.Cr/c3*7-5(6(10)11)1-4-2-8-3-9-4;/h3*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;;+3/p-3/t3*5-;/m000./s1 |
InChI Key |
QJOSVOSTKBUREB-BBDGQJMTSA-K |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cr+3] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


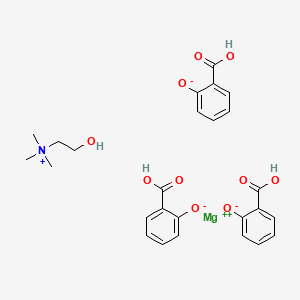
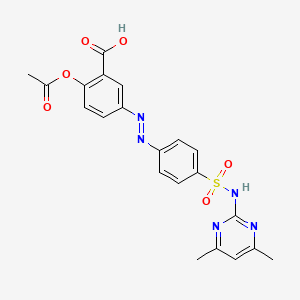
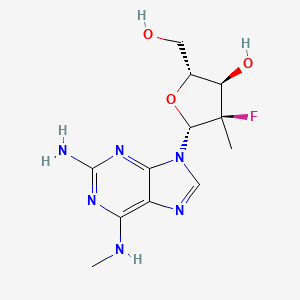
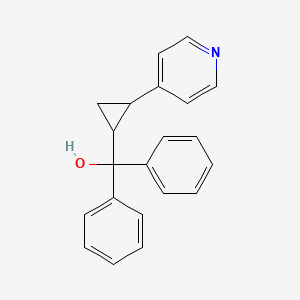
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)

![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)
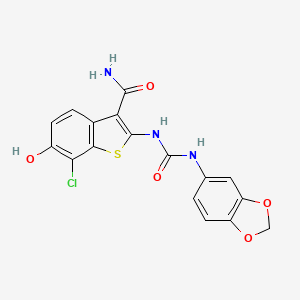
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
